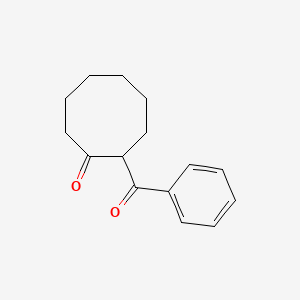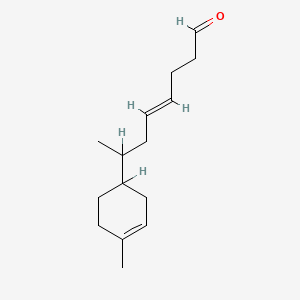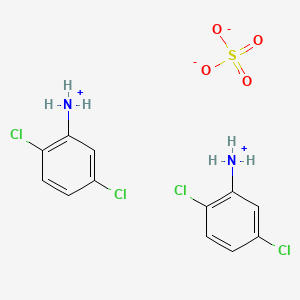
Bis(2,5-dichloroanilinium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dichloroanilinium) sulphate: is an organic compound with the chemical formula C12H12Cl4N2O4S. It is a salt formed from the reaction of 2,5-dichloroaniline with sulfuric acid. This compound is known for its unique crystalline structure and its ability to form hydrogen and halogen bonds, which contribute to its stability and various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bis(2,5-dichloroanilinium) sulphate typically involves the electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline in an aqueous-ethanolic solution of sulfuric acid. The reaction conditions, such as the concentration of sulfuric acid, the nature and amount of the organic solvent, the cathode material, and the electrolysis temperature, are optimized to achieve a high yield and quality of the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the final product. The use of advanced electrochemical techniques and continuous monitoring of reaction conditions are crucial for efficient production .
化学反応の分析
Types of Reactions: Bis(2,5-dichloroanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler aniline derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce aniline derivatives .
科学的研究の応用
Bis(2,5-dichloroanilinium) sulphate has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of bis(2,5-dichloroanilinium) sulphate involves its ability to form stable hydrogen and halogen bonds. These interactions contribute to its unique crystalline structure and stability. The compound’s molecular targets and pathways are primarily related to its interactions with other molecules through hydrogen and halogen bonding, which influence its physical and chemical properties .
類似化合物との比較
- 3-Chloroanilinium hydrogen sulfate
- 2,5-Dichloroanilinium perchlorate hydrate
Comparison: Bis(2,5-dichloroanilinium) sulphate is unique due to its specific halogen bonding interactions, which are not as prominent in similar compounds. For example, 3-chloroanilinium hydrogen sulfate primarily forms hydrogen bonds, while 2,5-dichloroanilinium perchlorate hydrate involves interactions with lattice water molecules .
特性
CAS番号 |
71463-48-4 |
|---|---|
分子式 |
C12H12Cl4N2O4S |
分子量 |
422.1 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChIキー |
PKWMIEJJYIDBRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[NH3+])Cl.C1=CC(=C(C=C1Cl)[NH3+])Cl.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


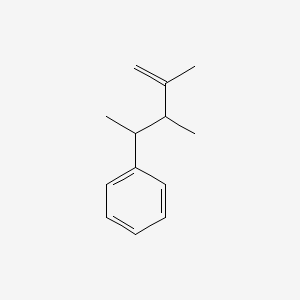
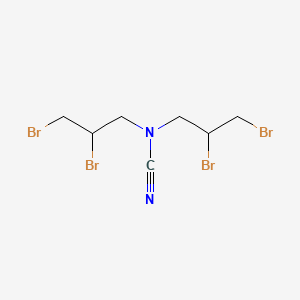


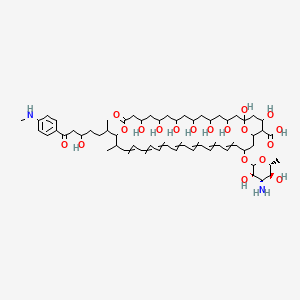
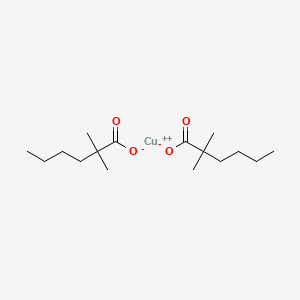


![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

